
Dimethylsulfonioproprionate-d6
Overview
Description
Dimethylsulfonioproprionate-d6 is a deuterated form of dimethylsulfoniopropionate, an organosulfur compound with the formula (CH3)2S+CH2CH2COO−. This zwitterionic metabolite is found in marine phytoplankton, seaweeds, and some species of terrestrial and aquatic vascular plants. It functions as an osmolyte and has several physiological and environmental roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethylsulfonioproprionate-d6 involves the deuteration of dimethylsulfoniopropionate. This can be achieved by reacting the non-deuterated compound with heavy water (D2O) in the presence of a suitable catalyst . The reaction typically involves the replacement of hydrogen atoms with deuterium atoms, resulting in the deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the complete deuteration of the compound. The final product is then purified and characterized to confirm its chemical structure and isotopic purity .
Chemical Reactions Analysis
Enzymatic Reactions
The primary reactions involving DMSP-d6 are catalyzed by specific enzymes known as DMSP lyases. These enzymes facilitate the cleavage of DMSP to produce DMS and other metabolites. The following key enzymatic pathways have been identified:
-
DMSP Lyase Pathway : This pathway involves the conversion of DMSP to DMS through two main mechanisms:
-
CoA Ligation : DMSP is first ligated with coenzyme A (CoA) to form an intermediate, DMSP-CoA.
-
Cleavage Reaction : The intermediate is then cleaved to yield DMS and acryloyl-CoA.
-
The enzyme DddX, a novel ATP-dependent DMSP lyase, has been shown to catalyze this reaction effectively. The reaction mechanism includes:
-
Formation of DMSP-CoA from DMSP and CoA.
-
Cleavage of DMSP-CoA to produce DMS and acryloyl-CoA, with the involvement of specific catalytic residues such as Glu432 acting as a general base in the cleavage step .
Non-Enzymatic Reactions
In addition to enzymatic pathways, non-enzymatic reactions also contribute to the fate of DMSP-d6:
-
Oxidation : DMS can be oxidized to dimethyl sulfoxide (DMSO) under certain conditions, particularly in aerobic environments.
-
Demethylation : This process involves the conversion of DMSP to methylmercaptopropionate (MMPA), which can further undergo reactions leading to other sulfur compounds.
Pathway Elucidation
Recent studies have focused on elucidating the biochemical pathways associated with DMSP metabolism:
-
DmdA Enzyme : Identified as responsible for demethylation, converting DMSP into MMPA. This enzyme exhibits low affinity for DMSP but plays a significant role in its degradation pathway .
-
MMPA Metabolism : The metabolism of MMPA involves several CoA-mediated reactions leading to propionyl-CoA production, highlighting the complex interplay between various sulfur compounds in marine ecosystems .
Environmental Impact
The degradation of DMSP and its subsequent products have substantial implications for marine sulfur cycling:
-
Approximately 90% of produced DMS is assimilated by marine microorganisms, while some is released into the atmosphere, influencing cloud formation and climate .
-
The interactions between different microbial species can modulate sulfur cycling dynamics, as seen with inhibitors like gonyol affecting bacterial metabolism related to DMS production .
Table 2: Environmental Roles of Dimethylsulfoniopropionate
Role | Description |
---|---|
Climate Regulation | Contributes to atmospheric dimethyl sulfide levels |
Nutrient Cycling | Acts as an osmolyte and nutrient source for microbes |
Biogeochemical Cycling | Integral in marine sulfur cycle dynamics |
Scientific Research Applications
Role in Marine Biogeochemistry
Sulfur Cycle Tracing
DMSP-d6 serves as a stable isotope tracer in studies investigating the breakdown of DMSP by marine bacteria. Researchers utilize DMSP-d6 to trace its conversion to dimethylsulfide (DMS), a gas that plays a crucial role in cloud formation and atmospheric chemistry. By understanding the kinetics of this conversion, scientists can better predict the impacts of changing oceanic conditions on climate dynamics.
Microbial Interaction Studies
DMSP-d6 is employed to study interactions between phytoplankton and specific bacterial communities that metabolize DMSP. This isotopic labeling allows researchers to identify which bacterial species are responsible for DMSP degradation and how these interactions influence nutrient cycling in marine ecosystems. For instance, studies have shown that certain bacteria can utilize DMSP-d6 for growth, highlighting its importance in sustaining microbial communities.
Environmental Impact Research
Climate Change Investigations
The production and degradation of DMSP are sensitive to environmental variables such as temperature and nutrient availability. Controlled experiments using DMSP-d6 enable scientists to assess how climate change might affect the cycling of this critical marine compound. Research indicates that shifts in ocean temperature and nutrient levels can significantly alter DMSP dynamics, impacting broader ecological processes .
Ocean Acidification Effects
Recent studies have examined the effects of ocean acidification on DMS production from DMSP. Findings suggest that increased CO2 levels can influence the rates of DMS production, further complicating the relationship between marine biogeochemical cycles and climate change .
Methodological Applications
Nuclear Magnetic Resonance Spectroscopy
DMSP-d6 is utilized as a reference compound in nuclear magnetic resonance spectroscopy due to its unique spectral characteristics. This application is vital for accurately measuring concentrations of sulfur compounds in complex biological samples, allowing for more precise assessments of sulfur cycling in aquatic environments.
Data Tables
Case Studies
-
Impact of Anoxic Conditions on Dimethylsulfide Production
A study explored how anoxic stress enhances dimethylsulfide production from phytoplankton while inhibiting bacterial consumption of dimethylsulfide. The research highlighted the role of environmental stressors in modulating sulfur cycling within marine ecosystems, utilizing isotopically labeled compounds like DMSP-d6 to track changes effectively . -
Seasonal Changes in Microbial Sulfur Dynamics
Another investigation focused on seasonal variations in dissolved organic sulfur transformation rates, employing stable isotopes including DMSP-d6 to elucidate microbial responses to changing environmental conditions. This research provided insights into how microbial communities adapt their metabolic pathways throughout different seasons, influencing overall sulfur dynamics in marine systems .
Mechanism of Action
The mechanism of action of dimethylsulfonioproprionate-d6 involves its role as an osmolyte, helping organisms maintain cellular osmotic balance. It also participates in the sulfur cycle by being converted to dimethyl sulfide (DMS) and other sulfur-containing compounds through enzymatic reactions. These reactions involve enzymes like DMSP lyase and DMSP demethylase, which catalyze the cleavage and demethylation of the compound, respectively .
Comparison with Similar Compounds
Dimethylsulfonioproprionate-d6 is unique compared to other similar compounds due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Similar compounds include:
Dimethylsulfoniopropionate (DMSP): The non-deuterated form, which is widely studied for its role in marine ecosystems.
Dimethyl sulfoxide (DMSO): An oxidation product of DMSP, used as a solvent and in various chemical reactions.
Dimethyl sulfone (DMSO2): Another oxidation product, used in organic synthesis and as a pharmaceutical intermediate.
This compound stands out due to its isotopic labeling, which provides unique advantages in analytical and research applications.
Biological Activity
Dimethylsulfonioproprionate-d6 (DMSP-d6) is a deuterated derivative of dimethylsulfoniopropionate (DMSP), a naturally occurring organosulfur compound predominantly produced by marine phytoplankton. This compound is integral to the marine sulfur cycle and has significant implications for climate regulation through its role as a precursor to dimethylsulfide (DMS), a gas that influences cloud formation and atmospheric chemistry.
Chemical Structure and Properties
DMSP-d6 has the molecular formula , where six hydrogen atoms are replaced by deuterium. This isotopic labeling allows for enhanced tracking in biochemical studies, particularly in marine ecosystems.
Biological Roles and Mechanisms
Osmolyte Function : DMSP-d6 serves as an osmolyte, helping organisms to maintain cellular integrity under stress conditions such as high salinity or temperature fluctuations. This property is crucial for the survival of marine phytoplankton in varying environmental conditions.
Methyl Donor : It acts as a methyl donor in various biochemical pathways, facilitating important metabolic reactions within microbial communities. This role is particularly significant in the synthesis of DMS through microbial degradation pathways.
Microbial Interactions : DMSP-d6 supports microbial growth and influences community structure. Certain bacteria can utilize DMSP-d6 as a carbon source, which highlights its importance in sustaining microbial populations in marine environments. Research indicates that specific bacterial species metabolize DMSP, leading to the production of volatile sulfur compounds like methanethiol (MeSH) and DMS, which are critical for biogeochemical cycling in oceans .
Case Studies and Experimental Data
- Microbial Metabolism : A study demonstrated that various marine bacteria metabolize DMSP-d6, leading to significant emissions of MeSH and DMS. The efficiency of this process varies among bacterial species, indicating that DMSP-d6 may influence sulfur cycling dynamics differently depending on the microbial community composition .
- Enzymatic Activity : Enzymes known as DMSP lyases catalyze the cleavage of DMSP into DMS and other byproducts. Research has quantified the activity of these enzymes across different algal species, revealing variations in production rates of DMS under varying concentrations of DMSP-d6 .
- Environmental Impact : Field studies have shown that during phytoplankton blooms, the release of DMS from DMSP-d6 contributes significantly to atmospheric sulfur levels, impacting cloud formation and climate regulation .
Data Table: Enzymatic Activity of DMSP Lyases
Algal Species | Rate Constant (h⁻¹) | % DMSPd Cleaved/d | Turnover Time (days) |
---|---|---|---|
Species A | 0.0097 | 23.3 | 4.3 |
Species B | 0.0133 | 31.9 | 3.1 |
Species C | 0.0088 | 21.1 | 4.7 |
Species D | 0.0155 | 37.2 | 2.7 |
Applications in Research
DMSP-d6's stable isotopic nature makes it a valuable tracer in studies examining metabolic pathways within marine ecosystems. Its unique spectral characteristics also make it useful in nuclear magnetic resonance (NMR) spectroscopy for identifying sulfur compounds in complex mixtures.
Q & A
Basic Research Questions
Q. What is the role of dimethylsulfoniopropionate-d6 (DMSP-d6) in marine biogeochemical studies, and how does it differ from non-deuterated DMSP?
- Methodological Answer : DMSP-d6 is primarily used as a stable isotope-labeled internal standard in mass spectrometry (MS) to quantify endogenous DMSP in biological and environmental samples. Unlike non-deuterated DMSP, its deuterated structure (six deuterium atoms) allows for precise differentiation between the analyte and internal standard, minimizing background interference during MS analysis. Researchers should validate its use by comparing retention times and fragmentation patterns with non-deuterated DMSP to ensure isotopic purity .
Q. How should researchers design experiments to quantify DMSP in microbial communities using DMSP-d6?
- Methodological Answer : Experimental design should include:
- Spike-in protocols : Precisely calibrate DMSP-d6 concentrations to match expected endogenous DMSP levels in samples (e.g., algal cultures or seawater).
- Extraction methods : Use cold methanol or acetonitrile-based extractions to minimize DMSP degradation, followed by centrifugal filtration to remove particulate matter.
- LC-MS/MS parameters : Employ hydrophilic interaction liquid chromatography (HILIC) paired with multiple reaction monitoring (MRM) for optimal separation and sensitivity. Validate recovery rates using matrix-matched calibration curves .
Q. What are the critical considerations for ensuring DMSP-d6 stability during long-term storage and experimental workflows?
- Methodological Answer : DMSP-d6 is hygroscopic and prone to oxidation. Store lyophilized aliquots at -80°C under inert gas (e.g., argon). For working solutions, prepare fresh in acidified solvents (pH 4–5) to prevent degradation. Regularly verify stability via UV-Vis spectrophotometry (absorbance at 210–230 nm) and cross-check with NMR if unexpected chromatographic peaks arise .
Advanced Research Questions
Q. How can researchers address isotopic interference when using DMSP-d6 in complex environmental matrices (e.g., seawater with high organic content)?
- Methodological Answer : Isotopic interference may arise from co-eluting compounds with similar m/z ratios. Mitigation strategies include:
- High-resolution mass spectrometry (HRMS) : Use instruments with resolving power >50,000 (e.g., Orbitrap) to distinguish DMSP-d6 from isobaric interferences.
- Post-column infusion : Introduce DMSP-d6 post-column to assess matrix effects and adjust ionization efficiency.
- Solid-phase extraction (SPE) : Pre-purify samples using mixed-mode SPE cartridges (e.g., C18/SCX) to reduce complexity .
Q. What experimental approaches resolve contradictions between DMSP-d6 tracer studies and bulk sulfur measurements in marine systems?
- Methodological Answer : Discrepancies often stem from incomplete extraction or isotopic dilution. Researchers should:
- Cross-validate methods : Compare DMSP-d6 tracer data with bulk sulfur analyses (e.g., X-ray fluorescence or ICP-MS).
- Conduct time-course experiments : Track DMSP-d6 incorporation into microbial biomass versus abiotic processes (e.g., photolysis) using isotopically labeled incubations.
- Model-based reconciliation : Apply compartmental models to account for sulfur cycling dynamics, integrating tracer data with environmental variables (e.g., light, temperature) .
Q. How can subcellular localization of DMSP-d6 in microalgae be visualized, and what technical challenges arise?
- Methodological Answer : Subcellular tracking requires:
- NanoSIMS imaging : Use nanoscale secondary ion mass spectrometry to map DMSP-d6 distribution within algal cells at sub-micron resolution.
- Cryo-fixation : Rapidly freeze samples to preserve metabolic activity and prevent artifact formation.
- Challenges : Signal overlap with endogenous sulfur-containing molecules (e.g., glutathione) necessitates careful spectral unmixing and control experiments with non-deuterated analogs .
Q. What advanced statistical methods are suitable for analyzing DMSP-d6 datasets with high variability (e.g., field samples)?
- Methodological Answer : For heterogeneous datasets:
- Mixed-effects models : Account for nested variables (e.g., sampling depth, diurnal cycles).
- Machine learning : Apply random forest or PCA to identify latent variables influencing DMSP-d6 recovery.
- Bootstrapping : Estimate confidence intervals for low-abundance measurements and mitigate Type I errors .
Q. Methodological Best Practices
- Validation : Always include negative controls (DMSP-d6-free matrices) and spike-recovery experiments to assess extraction efficiency and matrix effects .
- Ethical compliance : For field studies, adhere to institutional guidelines for environmental sampling and isotopic tracer use .
- Data transparency : Share raw MS files and calibration curves in supplementary materials to enable reproducibility .
Properties
IUPAC Name |
3-[bis(trideuteriomethyl)sulfonio]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPOZTRSOAQFIK-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](CCC(=O)[O-])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.